Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate
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Overview
Description
Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate is a heterocyclic compound that features an imidazo[1,2-A]pyridine core fused with a benzoate ester. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-A]pyridine moiety is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction typically proceeds through a cyclization mechanism to form the imidazo[1,2-A]pyridine core, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale synthesis. This involves using continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]pyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: A core structure with similar biological activities but lacking the benzoate ester moiety.
Imidazo[1,2-A]pyrimidine: Another fused heterocyclic compound with comparable applications in medicinal chemistry.
Imidazo[1,2-A]pyrazine: Known for its use in drug discovery, particularly in the development of anticancer agents.
Uniqueness: Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate is unique due to the presence of the benzoate ester group, which can enhance its solubility and bioavailability. This structural feature also allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1384264-86-1 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-17-15-5-3-4-10-18(14)15/h3-11H,2H2,1H3 |
InChI Key |
IGINPAHLBPBZRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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